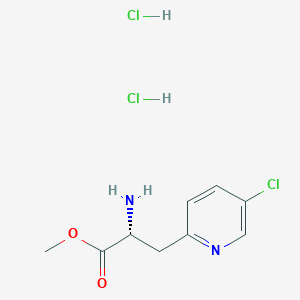
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and methyl acrylate.
Formation of Intermediate: The initial step involves the reaction of 5-chloropyridine with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(5-chloropyridin-2-yl)propanoate: A similar compound with a different functional group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination makes it a versatile intermediate in various chemical syntheses and research applications.
Propiedades
Fórmula molecular |
C9H13Cl3N2O2 |
|---|---|
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
PPQFNBZKGSQTHY-YCBDHFTFSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=NC=C(C=C1)Cl)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


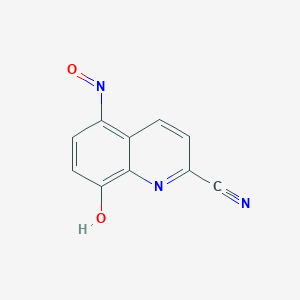

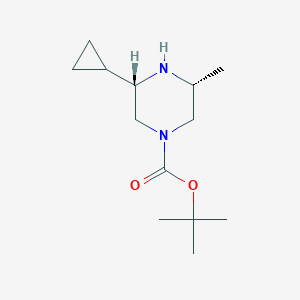
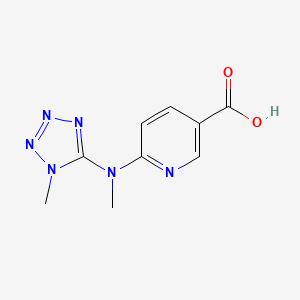
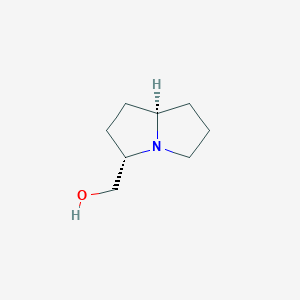

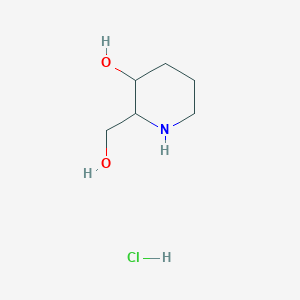
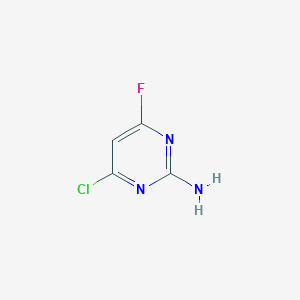
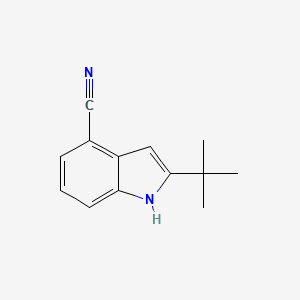
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
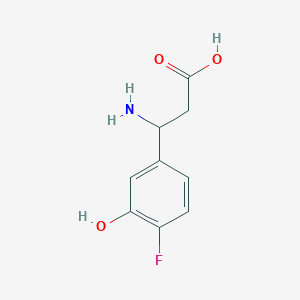

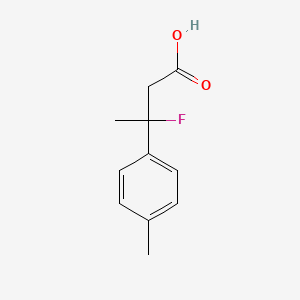
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)
